Arg-Val-Phe
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Val-Phe can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The carboxyl group of the first amino acid (arginine) is attached to the resin.
Deprotection: The protecting group on the amino group of the first amino acid is removed.
Coupling: The next amino acid (valine) is activated and coupled to the deprotected amino group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for the third amino acid (phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Arg-Val-Phe can undergo various chemical reactions, including:
Oxidation: The amino acid residues, particularly phenylalanine, can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Functional groups on the amino acid side chains can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are common.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine derivatives, while reduction can result in modified peptide bonds.
Scientific Research Applications
Arg-Val-Phe has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery and as a bioactive peptide.
Industry: Utilized in the development of biomaterials and hydrogels
Mechanism of Action
The mechanism of action of Arg-Val-Phe involves its interaction with specific molecular targets and pathways. For example, it can bind to receptors on cell surfaces, triggering signaling cascades that regulate various cellular functions. The exact pathways depend on the biological context and the specific receptors involved .
Comparison with Similar Compounds
Similar Compounds
Ile-Phe: A dipeptide composed of isoleucine and phenylalanine.
Phe-Ile: Another dipeptide with phenylalanine and isoleucine in reverse order.
Val-Phe: A dipeptide composed of valine and phenylalanine.
Uniqueness
Arg-Val-Phe is unique due to the presence of arginine, which introduces a positive charge and enhances its interaction with negatively charged molecules and surfaces. This property makes it particularly useful in applications requiring strong binding and specificity .
Properties
CAS No. |
823838-24-0 |
---|---|
Molecular Formula |
C20H32N6O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H32N6O4/c1-12(2)16(26-17(27)14(21)9-6-10-24-20(22)23)18(28)25-15(19(29)30)11-13-7-4-3-5-8-13/h3-5,7-8,12,14-16H,6,9-11,21H2,1-2H3,(H,25,28)(H,26,27)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 |
InChI Key |
FXGMURPOWCKNAZ-JYJNAYRXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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